molecular formula C10H19N3O B11740377 2-[3-(pentylamino)-1H-pyrazol-1-yl]ethan-1-ol

2-[3-(pentylamino)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B11740377
M. Wt: 197.28 g/mol
InChI Key: DBTHEOLOGLIWME-UHFFFAOYSA-N
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Description

2-[3-(pentylamino)-1H-pyrazol-1-yl]ethan-1-ol is an organic compound with the molecular formula C10H20ClN3O and a molecular weight of 233.74 g/mol It is characterized by the presence of a pyrazole ring substituted with a pentylamino group and an ethan-1-ol moiety

Preparation Methods

The synthesis of 2-[3-(pentylamino)-1H-pyrazol-1-yl]ethan-1-ol typically involves the reaction of 3-(pentylamino)-1H-pyrazole with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

2-[3-(pentylamino)-1H-pyrazol-1-yl]ethan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[3-(pentylamino)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

2-[3-(pentylamino)-1H-pyrazol-1-yl]ethan-1-ol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

2-[3-(pentylamino)pyrazol-1-yl]ethanol

InChI

InChI=1S/C10H19N3O/c1-2-3-4-6-11-10-5-7-13(12-10)8-9-14/h5,7,14H,2-4,6,8-9H2,1H3,(H,11,12)

InChI Key

DBTHEOLOGLIWME-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=NN(C=C1)CCO

Origin of Product

United States

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